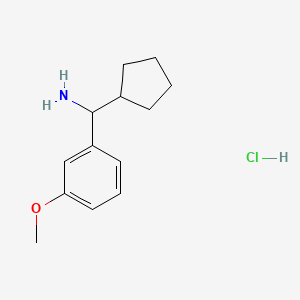
Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Cyclopentyl(3-methoxyphenyl)methanamine consists of a cyclopentyl group (a five-membered ring), a methoxyphenyl group (a benzene ring with a methoxy group), and a methanamine group (a single carbon with an attached amine group) .Physical And Chemical Properties Analysis
Cyclopentyl(3-methoxyphenyl)methanamine has a predicted boiling point of 318.2±25.0 °C and a predicted density of 1.050±0.06 g/cm3 . The pKa is predicted to be 9.33±0.10 .Wissenschaftliche Forschungsanwendungen
Analytical Method Development
One study focused on the characterization and analytical profiling of psychoactive arylcyclohexylamines, which share structural similarities with Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride. These compounds were identified and analyzed using various techniques, including gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography with mass spectrometry. This research highlights the importance of advanced analytical methods for identifying and quantifying novel research chemicals in biological matrices (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Synthesis and Chemical Analysis
Research on the synthesis and characterization of new compounds is crucial for expanding the chemical space and understanding the properties of novel materials. Studies have described the synthesis of various derivatives and analogs, exploring their chemical properties and potential applications. For instance, the synthesis of cyclopentenones and their crystal structure analysis reveals insights into the molecular configurations and potential reactivity of these compounds (Marjani, Mousavi, Arazi, Ashouri, Bourghani, & Rajabi, 2009).
Biological Evaluation
Another aspect of research involves evaluating the biological activities of compounds. For example, studies have investigated the antidepressant biochemical profile of novel bicyclic compounds, examining their neurochemical profile and predicting their therapeutic potential without the side effects common to traditional treatments (Muth, Haskins, Moyer, Husbands, Nielsen, & Sigg, 1986).
Metabolism and Toxicological Detectability
Understanding the metabolism and detectability of new psychoactive substances is essential for drug safety and forensic analysis. Research has elucidated the metabolic fate of Methoxetamine (MXE), a ketamine analog, identifying its metabolites in rat and human urine. This information is crucial for developing screening approaches for the detection of such compounds in biological samples, highlighting the importance of metabolic studies in drug development and forensic toxicology (Meyer, Bach, Welter, Bovens, Turcant, & Maurer, 2013).
Eigenschaften
IUPAC Name |
cyclopentyl-(3-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10;/h4,7-10,13H,2-3,5-6,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAODJYJVGEDEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1489335.png)
![6-[4-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1489342.png)
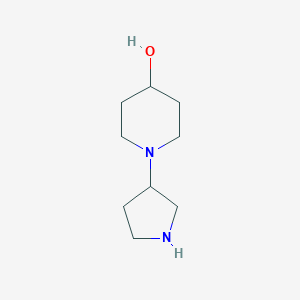

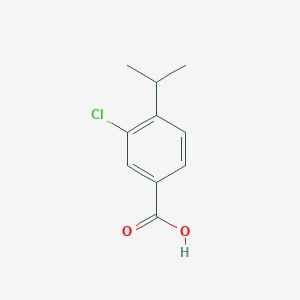
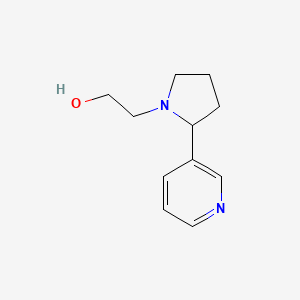
![2-Azaspiro[4.7]dodecane](/img/structure/B1489348.png)
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1489349.png)
![3-Chlorofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B1489350.png)

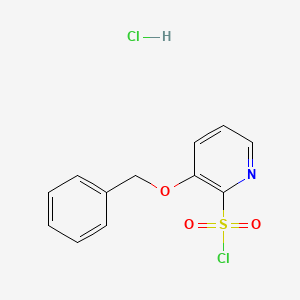

![1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1489354.png)
![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)